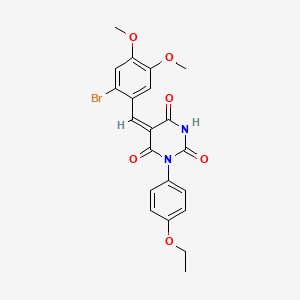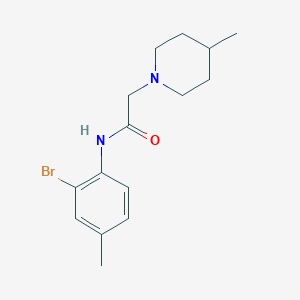
2-(4-biphenylyloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it an interesting target for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and division, leading to the suppression of cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, this compound has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory properties, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-biphenylyloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide in lab experiments is its versatility. This compound can be used in a variety of assays to investigate different aspects of cellular function. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(4-biphenylyloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide. Some possible areas of investigation include:
- Further studies on the compound's mechanism of action, including the identification of specific molecular targets.
- Investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders.
- Development of new synthetic methods to improve the yield and purity of the compound.
- Investigation of the compound's pharmacokinetics and pharmacodynamics to determine optimal dosing regimens.
In conclusion, this compound is a compound with great potential for scientific research. Its versatility and range of biochemical and physiological effects make it an interesting target for further investigation, particularly in the area of cancer therapeutics. However, more research is needed to fully understand the compound's mechanism of action and potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-(4-biphenylyloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide can be achieved through a multi-step process. The first step involves the reaction of 4-biphenylyl chloride with 2-aminopropanol to yield 2-(4-biphenylyloxy)propan-1-amine. This compound is then reacted with thioacetamide to produce the desired compound.
Aplicaciones Científicas De Investigación
2-(4-biphenylyloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-phenylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13(17(21)20-18-19-11-12-23-18)22-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWLNABNQKFAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B4994379.png)

![1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride](/img/structure/B4994384.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4994389.png)
![1-(4-ethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4994400.png)
![ethyl [2,2,2-trifluoro-1-(1,3-thiazol-2-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4994416.png)



![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4994437.png)
![N,N-diethyl-2-[2-(3-methylphenoxy)ethoxy]ethanamine](/img/structure/B4994441.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B4994445.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]](/img/structure/B4994452.png)